(2R)-2-ACetamido-4-(methylsulfinyl)butanoic acid
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Overview
Description
(2R)-2-ACetamido-4-(methylsulfinyl)butanoic acid is a chiral amino acid derivative with significant biochemical and industrial relevance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-ACetamido-4-(methylsulfinyl)butanoic acid typically involves the oxidation of methionine or its derivatives. One common method is the oxidation of methionine using hydrogen peroxide or other oxidizing agents under controlled conditions to produce the sulfoxide form .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and catalytic oxidation .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-ACetamido-4-(methylsulfinyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to sulfone.
Reduction: Reduction reactions can revert the sulfoxide to the thioether.
Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted sulfoxides.
Scientific Research Applications
(2R)-2-ACetamido-4-(methylsulfinyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-ACetamido-4-(methylsulfinyl)butanoic acid involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound’s sulfoxide group plays a crucial role in its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Methionine: The parent amino acid from which (2R)-2-ACetamido-4-(methylsulfinyl)butanoic acid is derived.
Methionine sulfone: The fully oxidized form of methionine.
Selenomethionine: A selenium-containing analog of methionine.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the sulfoxide group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C7H13NO4S |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
(2R)-2-acetamido-4-methylsulfinylbutanoic acid |
InChI |
InChI=1S/C7H13NO4S/c1-5(9)8-6(7(10)11)3-4-13(2)12/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-,13?/m1/s1 |
InChI Key |
NPIMMZJBURSMON-JNKNCIAKSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CCS(=O)C)C(=O)O |
Canonical SMILES |
CC(=O)NC(CCS(=O)C)C(=O)O |
Origin of Product |
United States |
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